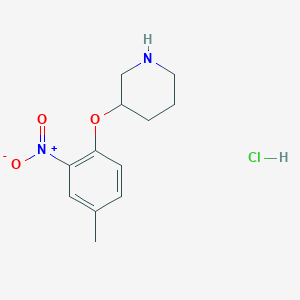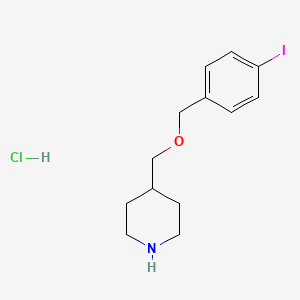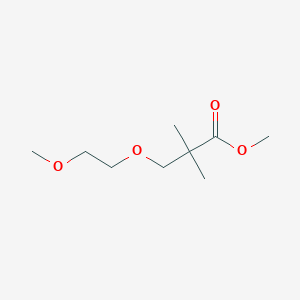
Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate
Vue d'ensemble
Description
Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a methoxyethoxy group attached to a 2,2-dimethylpropanoate backbone. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid.
Reduction: The reduction product is 3-(2-methoxyethoxy)-2,2-dimethylpropanol.
Substitution: Various substituted esters or alcohols can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of substances. Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals. Medicine: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is used in the formulation of drug delivery systems and as an intermediate in the synthesis of therapeutic agents. Industry: It is employed in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The compound exerts its effects through its interactions with various molecular targets and pathways. For example, in drug delivery systems, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The specific mechanism of action depends on the application and the molecular environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-(2-ethoxyethoxy)-2,2-dimethylpropanoate: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.
Methyl 3-(2-hydroxyethoxy)-2,2-dimethylpropanoate: Contains a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is unique due to its methoxyethoxy group, which imparts specific solubility and reactivity properties that are not found in the similar compounds listed above.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBRVVKJUAGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCOC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
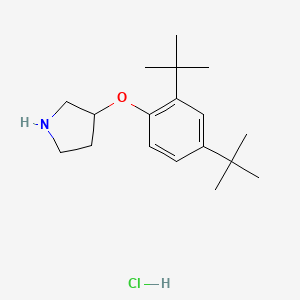
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

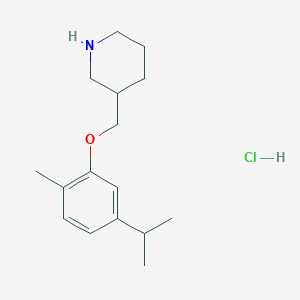
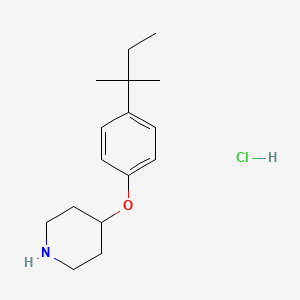
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
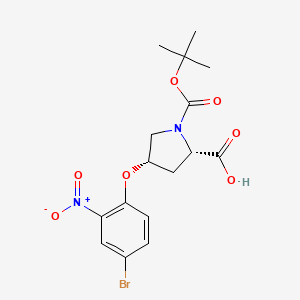
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
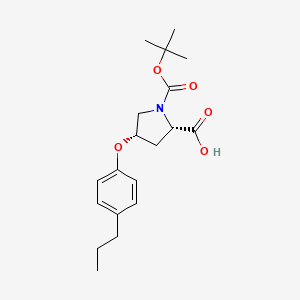
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
